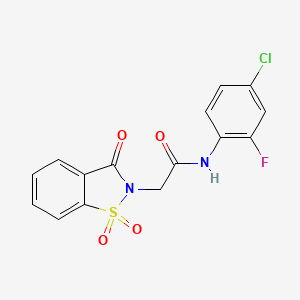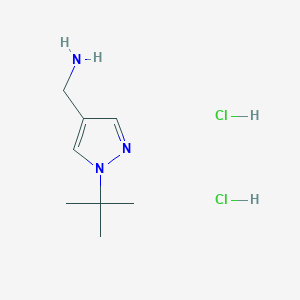
(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 2470435-32-4. It has a molecular weight of 226.15 . This compound is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H15N3.2ClH/c1-8(2,3)11-6-7(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . The compound has a molecular weight of 226.15 .
科学的研究の応用
Synthesis and Characterization
The synthesis of pyrazole derivatives, including compounds structurally related to "(1-(tert-Butyl)-1H-pyrazol-4-yl)methanamine dihydrochloride," has been a focus of several studies. For instance, the ambient-temperature synthesis of novel pyrazole derivatives has been reported, highlighting their characterization through various spectroscopic methods and elemental analysis (Becerra et al., 2021). Similarly, studies have explored the regioselectivity and reaction media for synthesizing tert-butyl pyrazoles, providing insights into reaction conditions that influence the structural formation of these compounds (Martins et al., 2012).
Chemical Structure and Properties
The chemical structure and properties of pyrazole derivatives have been extensively studied. Research has focused on the protective aspects of tert-butyl groups in pyrazole compounds and their utility in various chemical syntheses, showcasing the importance of structural elements in determining compound reactivity and stability (Pollock & Cole, 2014). The structural analysis of acyl pyrazole derivatives, for example, emphasizes the synthesis methods and the environmentally friendly aspects of such processes (Doherty et al., 2022).
Molecular Interactions and Crystallography
The molecular interactions and crystallographic aspects of pyrazole compounds have been the subject of in-depth studies. Research has elucidated the formation of molecular dimers and their specific hydrogen-bonding patterns, contributing to the understanding of molecular assembly and the structural nuances of these compounds in solid-state chemistry (Zheng et al., 2010).
Photophysical Properties and Applications
The photophysical properties and potential applications of pyrazole derivatives have also been explored. Studies on iron(III) complexes involving pyrazole compounds highlight their photocytotoxic properties and applications in cellular imaging, showcasing the multifunctional nature of these compounds in bioinorganic chemistry (Basu et al., 2014). Additionally, the mechanoluminescent properties of certain pyrazole-based compounds and their applications in organic light-emitting diodes (OLEDs) underline the relevance of these materials in the field of optoelectronics and material science (Huang et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with this compound are H302, H315, H319, and H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .
特性
IUPAC Name |
(1-tert-butylpyrazol-4-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-8(2,3)11-6-7(4-9)5-10-11;;/h5-6H,4,9H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUQWXVTQHQHKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methylpropyl)sulfamoyl]-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2638865.png)
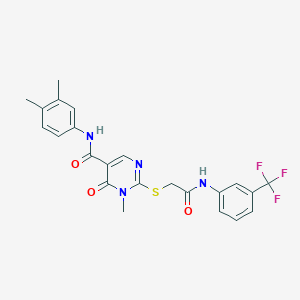
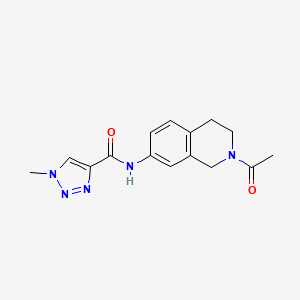
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)acrylamide](/img/structure/B2638868.png)
![7-[(2,5-dimethylphenyl)methyl]-3,4,9-trimethyl-5,7,9-trihydro-1H,4H-1,2,4-tria zino[4,3-h]purine-6,8-dione](/img/structure/B2638870.png)
![Methyl 6-methyl-2-(3-(trifluoromethyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2638872.png)
![3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]butanoic acid](/img/structure/B2638873.png)
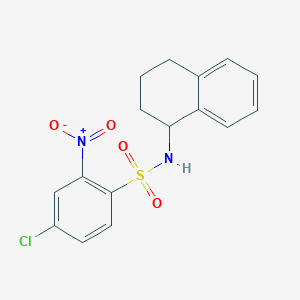
![N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2638876.png)
![1-{[(Tert-butoxy)carbonyl]amino}-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2638877.png)
![N-[cyano(thiophen-3-yl)methyl]-4,4,4-trifluoro-3-phenylbutanamide](/img/structure/B2638880.png)

![4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2638882.png)
